Isovaleric anhydride

Organic Synthesis Chemical Engineering Process Chemistry

Substituting this branched anhydride with linear or smaller analogs can compromise your separation workflows. Its unique iso-pentyl branching provides a critical 13-15°C lower boiling point and 1.3% lower density than the linear isomer, enabling energy-efficient distillation and precise phase separation. Use it as an acylating agent where controlled kinetics are required, or as a derivatization reagent for superior chiral resolution in SFC methods. Standard purity ≥98%, supplied in inert gas-charged packaging to ensure moisture-free integrity upon arrival.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 1468-39-9
Cat. No. B075134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovaleric anhydride
CAS1468-39-9
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC(=O)CC(C)C
InChIInChI=1S/C10H18O3/c1-7(2)5-9(11)13-10(12)6-8(3)4/h7-8H,5-6H2,1-4H3
InChIKeyFREZLSIGWNCSOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isovaleric Anhydride: Key Properties


Isovaleric anhydride (3-methylbutanoic anhydride) is a C10 symmetric alkanoic anhydride, distinguished from common C4-C8 analogs by its branched iso-pentyl chains. This branching confers unique physical properties, including a lower density of 0.932 g/mL at 20°C and a lower boiling point of 215°C compared to the linear isomer valeric anhydride (0.944 g/mL, 228-230°C). It is a colorless, corrosive liquid with a pungent odor and is primarily used as an acylating agent in organic synthesis and analytical derivatizations .

Structure
Branched iso-pentyl chains lower boiling point and density vs. linear analogs
Reactivity
Intermediate reactivity rank between acetic and valeric anhydride supports kinetic acylation control
Analytical Use
Reported effective in SFC derivatization for polar stereoisomer resolution

Isovaleric Anhydride: Differentiating from Analogs


Substituting Isovaleric anhydride with a linear analog like valeric anhydride, a branched analog like isobutyric anhydride, or a smaller anhydride like acetic anhydride can lead to suboptimal outcomes. Critical differences in physical properties—such as a 13-15°C lower boiling point and 1.3% lower density than valeric anhydride—impact separation and purification workflows . More importantly, its specific steric and electronic profile dictates a distinct reactivity rank and separation efficiency that cannot be replicated by other anhydrides, as quantified below [1][2].

Linear valeric anhydride
Higher boiling point and density shift distillation and extraction behaviour; limits direct substitution.
Acetic or propionic anhydride (C2–C3)
Different steric profile alters acylation reactivity rank and SFC resolution; may not replicate performance.
Isobutyric anhydride (branched C4)
Shorter chain gives distinct reactivity and chiral resolution; direct substitution may alter outcomes.

Isovaleric Anhydride: Evidence vs. Analogs


Lower Boiling Point vs. Valeric Anhydride

Isovaleric anhydride has a boiling point of 215°C at atmospheric pressure . This is 13-15°C lower than the boiling point of its linear C5 isomer, valeric anhydride (228-230°C) , and is distinct from the boiling points of other common anhydrides (e.g., acetic anhydride 139°C, propionic anhydride 167-170°C, butyric anhydride 198-199°C, isobutyric anhydride 181.5°C). This lower boiling point, combined with its lower density, facilitates easier removal by distillation during workup and product isolation compared to valeric anhydride.

Boiling Point
Data to verify
Δ ≈14°C lower than valeric anhydride
Facilitates distillation workup
Verify under intended process conditions
Organic Synthesis Chemical Engineering Process Chemistry

Lower Density vs. Valeric Anhydride

Isovaleric anhydride possesses a density of 0.932 g/mL at 20°C . This is lower than the density of its linear isomer, valeric anhydride, which is 0.944 g/mL at 20°C . The 1.3% difference in density influences the phase behavior in liquid-liquid extraction processes and can affect the specific gravity of final formulations. This density is also distinct from other anhydrides (e.g., acetic anhydride 1.08 g/mL, propionic anhydride 1.015 g/mL).

Density
Data to verify
Δ 0.012 g/mL lower (≈1.3%)
Influences phase separation in extraction
Check density at target temperature; reported at 20°C
Formulation Science Analytical Chemistry Process Development

Intermediate Reactivity in Friedel-Crafts Acylation

In the AlCl₃-catalyzed Friedel-Crafts acylation of benzene, a systematic kinetic study established a relative reactivity sequence for a series of alkanoic anhydrides at 30°C. The sequence was: acetic > isovaleric > propionic > valeric > butyric > phenylacetic > cyclohexanecarboxylic > isobutyric anhydride [1]. This places isovaleric anhydride as significantly more reactive than its linear isomer valeric anhydride and less reactive than acetic anhydride, providing a predictable kinetic window for controlling acylation rates.

FC Acylation Reactivity
Class-level inference
Ranked 2nd of 8 alkanoic anhydrides
Supports kinetic acylation control
Based on AlCl₃/benzene system; validate with substrate
Organic Synthesis Catalysis Reaction Kinetics

SFC Derivatization for Chiral Resolution

In a comparative study of chemical derivatization for Supercritical Fluid Chromatography (SFC) to resolve stereoisomers of the drug candidate linerixibat, a panel of anhydrides (acetic, propionic, butyric, isobutyric, valeric, and isovaleric) was evaluated. The study reported that the best stereoisomeric resolution was achieved using valeric and isovaleric anhydrides [1]. This demonstrates that isovaleric anhydride outperforms shorter-chain anhydrides (C2-C4) for this specific analytical application, where the steric and hydrophobic properties of the C5 chain are critical for chiral discrimination.

SFC Chiral Resolution
Reported
Top stereoisomeric resolution alongside valeric anhydride
May support SFC method development for chiral analytes
Derived from linerixibat study; verify with target analyte
Analytical Chemistry Chiral Chromatography Bioanalysis

Isovaleric Anhydride: Key Applications


Controlled Reactivity and Simple Purification

In the synthesis of fine chemicals or pharmaceutical intermediates, process chemists should select isovaleric anhydride when acylation kinetics must be controlled (as it is less reactive than acetic anhydride but more reactive than valeric anhydride [1]). Its 13-15°C lower boiling point compared to valeric anhydride allows for more energy-efficient separation via distillation, minimizing thermal decomposition of the acylated product .

SFC Derivatization for Chiral Resolution

Analytical laboratories developing SFC methods for challenging chiral separations should prioritize isovaleric anhydride (or valeric anhydride) as a derivatization agent. Evidence shows it provides the best stereoisomeric resolution for polar analytes like linerixibat, outperforming smaller C2-C4 anhydrides [2]. This selection can reduce method development time and improve assay sensitivity and specificity.

Density-Driven Phase Behavior Control

In the development of multi-component liquid formulations or in the design of liquid-liquid extraction processes, the specific density of isovaleric anhydride (0.932 g/mL) is a critical selection parameter. Its 1.3% lower density compared to the linear isomer valeric anhydride directly impacts phase separation and final product specific gravity, offering a distinct advantage for achieving target physical specifications .

Application
Selection Property
Validation Focus
Controlled acylation & distillation
Reactivity rank & boiling point
Review distillation efficiency and kinetic window for target substrate
SFC chiral resolution derivatization
Derivatization performance for polar stereoisomers
Resolution and assay specificity for target analyte
Density-dependent phase design
Density & phase behavior
Phase separation efficiency and specific gravity target

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